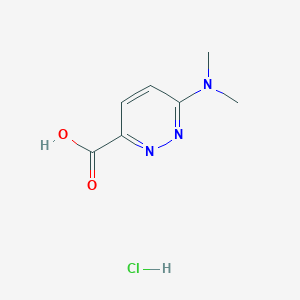![molecular formula C17H20N2O3S2 B1406687 3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034154-23-7](/img/structure/B1406687.png)
3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Descripción general
Descripción
3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate (EMBTI-MBS) is an organic compound that has been studied for its potential use in various scientific and medical applications. It is an aromatic heterocyclic compound composed of a benzene ring, a thiazole ring, an ethyl group, and a methyl group. EMBTI-MBS has been studied for its ability to act as a catalyst in chemical reactions, its ability to interact with proteins, and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antimicrobial and Antiproliferative Applications
- Derivatives of benzothiazole have been synthesized and evaluated for their antimicrobial activity against both gram-positive and gram-negative bacteria, showing significant activity. These derivatives highlight the potential of benzothiazole compounds in developing new antimicrobial agents (Hussein & Azeez, 2013).
- Research on sulfonamide derivatives, including those similar to the queried compound, has demonstrated their effectiveness as antimicrobial and antiproliferative agents. This underscores the versatility of these compounds in pharmaceutical research (Abd El-Gilil, 2019).
Chemical Synthesis and Reaction Studies
- The efficacy of ionic liquids in facilitating coupling reactions of aromatic alkynes with aldehydes to afford enones has been explored. Such studies are pivotal for understanding reaction mechanisms and enhancing synthetic methodologies (Xu, Li, Xia, & Zhao, 2004).
- Novel synthesis routes for imidazothiazole sulfides and sulfones have been developed, leading to compounds with potential anthelmintic and anti-inflammatory activities. These findings are crucial for the discovery of new therapeutic agents (Shetty, Khazi, & Ahn, 2010).
Molecular and Material Science Research
- Investigations into the synthesis, characterization, and applications of novel heterocyclic compounds utilizing thiophene incorporated thioureido substituent as precursors for anticancer activity offer insights into drug design and development (Abdel-Motaal, Alanzy, & Asem, 2020).
- Research on poly(N-protected ethylene imine-alt-ethylene sulfide) block copolymers for functionalizing polymeric materials demonstrates the compound's utility in materials science, particularly in the development of novel polymeric materials with specific functionalities (Hori, Pei, Kumagai, & Sasanuma, 2011).
Mecanismo De Acción
Target of Action
Compounds with a similar benzothiazole structure have been reported to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by producing prostaglandins, which are mediators of inflammation .
Mode of Action
Benzothiazole derivatives have been shown to interact with cox enzymes, leading to the inhibition of prostaglandin synthesis . This results in a reduction of inflammation. The compound’s interaction with its targets and the resulting changes would need further investigation for a more precise understanding.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential COX inhibitory activity . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The downstream effects include a decrease in pain, fever, and swelling associated with the inflammatory response.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its potential anti-inflammatory properties. By inhibiting COX enzymes, it could reduce the production of prostaglandins, leading to a decrease in inflammation . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and presence of other molecules can affect the compound’s stability and its interaction with its targets. The compound is stable at room temperature and is slightly soluble in water but soluble in organic solvents such as ethanol and dichloromethane
Propiedades
IUPAC Name |
3-ethyl-6-methyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S.C7H8O3S/c1-3-12-8-5-4-7(2)6-9(8)13-10(12)11;1-6-2-4-7(5-3-6)11(8,9)10/h4-6,11H,3H2,1-2H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSWAXWWWBRSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-thiazolidine-4-carboxylic acid](/img/structure/B1406605.png)







![Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B1406615.png)

![4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1406621.png)

![6-Quinazolinecarbonitrile, 4-[(2-phenylethyl)amino]-, hydrochloride (1:1)](/img/structure/B1406625.png)
